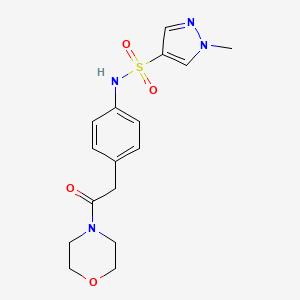

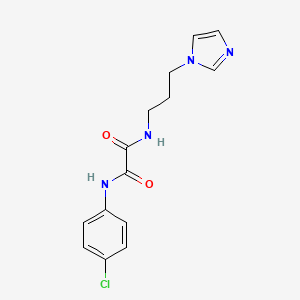

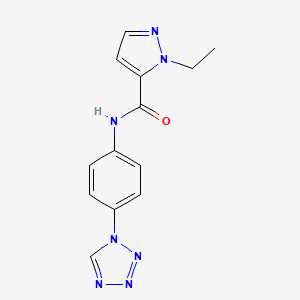

6-amino-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals that exhibit varied biological activities and has been explored in the context of organic crystal engineering, receptor antagonism, and synthesis methodologies. Due to its complex structure, it has been a subject of various chemical and physical property analyses to understand its potential applications in scientific research.

Synthesis Analysis

The synthesis of related piperazine-2,5-diones involves crystallization from dimethyl sulfoxide (DMSO) and supramolecular organization determined by X-ray crystallography. Such molecules are designed to exhibit strong polar characteristics and participate in hydrogen bonding, which is crucial for their interaction and function (Jagadish et al., 2003). Additionally, methodologies involving N-acyliminium ion chemistry have been employed for synthesizing 2,6-bridged piperazine-3-ones from alpha-amino acids, highlighting the compound's synthetic versatility (Veerman et al., 2003).

Molecular Structure Analysis

The structural analysis through X-ray crystallography reveals that the compound and its derivatives engage in specific hydrogen bonding and crystalline organization. This structural configuration is influenced by the molecule's polar substituents and is essential for its supramolecular organization and potential biological activities (Jagadish et al., 2003).

Chemical Reactions and Properties

The compound's reactivity has been explored in various chemical reactions, including those leading to the synthesis of novel derivatives with potential anti-inflammatory and analgesic activities. These reactions often involve condensation, cyclization, and nucleophilic substitution, demonstrating the compound's chemical versatility (Abu‐Hashem et al., 2020).

Physical Properties Analysis

The physical properties, including crystallization behavior and thermochemistry of derivatives, have been extensively studied. These studies reveal the compound's ability to form crystalline structures with specific hydrogen-bonding patterns, which are crucial for its physicochemical characteristics and potential utility in crystal engineering (Wells et al., 2012).

Chemical Properties Analysis

Investigations into the chemical properties of the compound and its derivatives focus on their interaction with biological targets, such as serotonin receptors, which are indicative of the compound's potential therapeutic applications. These studies involve the synthesis of environment-sensitive fluorescent ligands, demonstrating the compound's utility in biochemical research (Lacivita et al., 2009).

Wissenschaftliche Forschungsanwendungen

Fluorescent Ligands for 5-HT1A Receptors

A study by Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds, including "6-amino-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione," exhibited high affinity for 5-HT1A receptors and significant fluorescence properties, making them valuable for visualizing 5-HT1A receptors overexpressed in cells via fluorescence microscopy Lacivita et al., 2009.

Novel Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored the synthesis of novel compounds from visnaginone and khellinone, leading to derivatives including the subject compound. These newly synthesized compounds demonstrated significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. This study highlights the potential of such compounds in developing new therapeutic agents for inflammation and pain management Abu‐Hashem et al., 2020.

Organic Crystal Engineering

Research by Jagadish et al. (2003) on piperazine-2,5-diones derived from 2-amino-7-cyano-4-methoxyindan-2-carboxylic acid, related to the core structure of the subject compound, focused on crystal engineering. These studies contribute to our understanding of molecular interactions and crystallization processes, which are crucial for drug development and material science Jagadish et al., 2003.

Synthesis of Urapidil

Li et al. (2012) developed a novel and efficient synthesis method for Urapidil, which includes the subject compound in its synthesis pathway. The study focused on improving the synthesis efficiency and yield, demonstrating the importance of such compounds in the manufacturing of therapeutic agents Li et al., 2012.

Wirkmechanismus

One of the key enzymes these compounds interact with is Acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Eigenschaften

IUPAC Name |

6-amino-5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5S/c1-19-15(18)14(16(23)20(2)17(19)24)28(25,26)22-10-8-21(9-11-22)12-6-4-5-7-13(12)27-3/h4-7H,8-11,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCVHOMOLQDUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)

![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)

![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)